An In-Depth Technical Guide to the Chemical Properties of 2,5-Dichloro-3-methylthiophene
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dichloro-3-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,5-Dichloro-3-methylthiophene. The information is intended to support research and development efforts, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Properties
2,5-Dichloro-3-methylthiophene is a halogenated aromatic heterocyclic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂S |
| Molecular Weight | 167.06 g/mol |
| CAS Number | 17249-90-0 |
| Appearance | Light orange to yellow to green clear liquid |
| Boiling Point | 185 °C |
| Density | 1.331 g/mL at 25 °C |
| Refractive Index (n²⁰_D) | 1.5548 |
| Flash Point | 170 °F (76.7 °C) |
| Storage Temperature | 2-8°C |
Spectroscopic Data
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 6.9 - 7.2 | Singlet | H-4 (Thiophene) |
| ~ 2.3 - 2.5 | Singlet | -CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 135 - 140 | C-3 (Thiophene) |
| ~ 125 - 130 | C-4 (Thiophene) |
| ~ 120 - 125 | C-2, C-5 (Thiophene) |
| ~ 14 - 16 | -CH₃ |
FTIR (Predicted Major Peaks)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 2950 - 2850 | C-H stretch (aliphatic) |
| ~ 1500 - 1400 | C=C stretch (thiophene ring) |
| ~ 800 - 700 | C-Cl stretch |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 166/168/170 | [M]⁺ molecular ion peak (isotopic pattern for 2 Cl atoms) |
| 151/153/155 | [M - CH₃]⁺ |
| 131/133 | [M - Cl]⁺ |
Experimental Protocols
While a specific laboratory-scale synthesis for 2,5-Dichloro-3-methylthiophene is not well-documented in publicly available literature, a plausible route can be inferred from established thiophene chemistry. A more documented and crucial reaction is the synthesis of its derivative, 3-acetyl-2,5-dichlorothiophene, a key intermediate for various biologically active molecules.
Proposed Laboratory Synthesis of 2,5-Dichloro-3-methylthiophene
This proposed protocol is based on the general principles of electrophilic substitution on thiophenes.
Methodology:
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Dissolve 3-methylthiophene (1 equivalent) in a suitable solvent such as acetic acid or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the mixture in an ice bath.
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Add N-chlorosuccinimide (NCS) (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield 2,5-dichloro-3-methylthiophene.
Synthesis of 3-Acetyl-2,5-dichlorothiophene via Friedel-Crafts Acylation[1]
This is a key reaction to functionalize the thiophene ring for further derivatization.
Methodology: [1]
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To a stirred mixture of anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and acetyl chloride (1 equivalent) in dry carbon disulfide (CS₂), add a solution of 2,5-dichlorothiophene (1 equivalent) in dry CS₂ dropwise over 1 hour.[1]
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Stir the reaction mixture at room temperature for 24 hours.[1]
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Carefully add cold water dropwise to the reaction mixture with continuous stirring for 30 minutes to quench the reaction.[1]
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Separate the organic layer, wash it multiple times with water, and dry over anhydrous calcium chloride.[1]
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Evaporate the solvent to yield the solid product, 3-acetyl-2,5-dichlorothiophene.[1]
Chemical Reactivity
The chemical reactivity of 2,5-dichloro-3-methylthiophene is influenced by the electron-rich nature of the thiophene ring, moderated by the electron-withdrawing effects of the two chlorine atoms.
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Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack. However, the two chlorine atoms deactivate the ring, making these reactions less facile than in unsubstituted thiophene. The position of substitution (C-4) is directed by the existing substituents.
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Nucleophilic Aromatic Substitution: The chlorine atoms on the thiophene ring can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups.
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Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation or oxidation under appropriate conditions.
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Metalation: The remaining hydrogen on the thiophene ring (at C-4) can be abstracted by strong bases like organolithium reagents, allowing for the introduction of other functional groups.
Applications in Drug Development
2,5-Dichloro-3-methylthiophene and its derivatives, particularly 3-acetyl-2,5-dichlorothiophene, serve as versatile building blocks in the synthesis of compounds with potential therapeutic applications.
Synthesis of Chalcone Derivatives
A significant application is the synthesis of chalcones through the Claisen-Schmidt condensation of 3-acetyl-2,5-dichlorothiophene with various aromatic aldehydes.[2] These chalcones have shown promising biological activities.
Biological Activity of Derivatives
Derivatives of 2,5-dichloro-3-methylthiophene have been investigated for their potential as anticancer agents. Studies on chalcones derived from 3-acetyl-2,5-dichlorothiophene have indicated cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action include the induction of apoptosis and interference with critical cellular signaling pathways. Some research suggests that these compounds may target the p53 pathway or inhibit tubulin polymerization, both of which are crucial for cancer cell proliferation.
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism of action for chalcone derivatives of 2,5-dichloro-3-methylthiophene in cancer cells, based on preliminary research findings.
Conclusion
2,5-Dichloro-3-methylthiophene is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its rich reactivity allows for the synthesis of a diverse range of derivatives. Further research into the biological activities of these derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding of its chemical properties to aid researchers in their future investigations.
